Lipophilicity (LogP) Enhancement: A 2.1- to 2.6-Unit Increase Over Common Isoxazole Analogs
The calculated octanol-water partition coefficient (LogP) for 5-cyclohexyl-4-propyl-1,2-oxazol-3-amine is 3.46, a value that places it in a significantly more lipophilic regime compared to its mono-substituted analogs . This is quantified by direct comparison to 5-cyclohexylisoxazol-3-amine (LogP = 1.32) and 4-propylisoxazol-3-amine (LogP ~0.84) . The difference of over two log units corresponds to a theoretical 100- to 400-fold higher octanol-water partition coefficient, which is a primary determinant of passive membrane permeability and distribution volume.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.46 (calculated) |
| Comparator Or Baseline | 5-Cyclohexylisoxazol-3-amine: LogP = 1.32; 4-Propylisoxazol-3-amine: LogP = 0.84 (Isoxazol-3-amine core: LogP = 0.84) |
| Quantified Difference | ΔLogP = +2.14 (vs 5-cyclohexyl) and +2.62 (vs 4-propyl) |
| Conditions | Computational prediction based on chemical structure, reported by commercial vendors. |
Why This Matters
For projects targeting intracellular or CNS-related targets, a LogP >3 may be required to achieve sufficient passive permeability, making this compound a preferred starting point over less lipophilic analogs.
